Antibacterial Activity Against Methicillin-Resistant *Staphylococcus aureus* (MRSA) Compared to Vancomycin
A quinoxaline derivative compound derived from the quinoxaline-2-carbohydrazide scaffold demonstrated antibacterial activity against sixty clinical MRSA isolates, with 20% of isolates exhibiting an MIC of 2 µg/mL. In direct comparison under the same assay conditions, vancomycin—the clinical standard—showed only 6.7% of isolates at this more potent 2 µg/mL threshold [1]. This indicates that for a subset of MRSA strains, the quinoxaline hydrazide derivative provides a potency advantage over vancomycin.
| Evidence Dimension | Antibacterial potency (MIC distribution against MRSA) |
|---|---|
| Target Compound Data | 20% of isolates with MIC = 2 µg/mL |
| Comparator Or Baseline | Vancomycin: 6.7% of isolates with MIC = 2 µg/mL |
| Quantified Difference | 3.0-fold higher proportion of isolates inhibited at 2 µg/mL |
| Conditions | Microdilution method against sixty clinical MRSA isolates |
Why This Matters
The ability of quinoxaline-2-carbohydrazide-derived compounds to outperform vancomycin in a subset of MRSA isolates identifies it as a valuable scaffold for developing next-generation anti-MRSA agents, particularly where vancomycin MIC creep is observed.
- [1] Abdelbagi E, Alzahrani AM, Abdullah H, Alsamhan H, Abujamel TS, Ahmed HE, Jiman-Fatani A. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infect Drug Resist. 2023;16:2529-2537. View Source
